(3AS,7aS)-Octahydro-1,3-diphenyl-2-(phenylmethoxy)-1H-1,3,2-benzodiazaphosphole
Description
Properties
Molecular Formula |
C25H27N2OP |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(3aS,7aS)-1,3-diphenyl-2-phenylmethoxy-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazaphosphole |
InChI |
InChI=1S/C25H27N2OP/c1-4-12-21(13-5-1)20-28-29-26(22-14-6-2-7-15-22)24-18-10-11-19-25(24)27(29)23-16-8-3-9-17-23/h1-9,12-17,24-25H,10-11,18-20H2/t24-,25-/m0/s1 |
InChI Key |
OPXVDCVTCQKLRQ-DQEYMECFSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)N(P(N2C3=CC=CC=C3)OCC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CCC2C(C1)N(P(N2C3=CC=CC=C3)OCC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
The compound (3AS,7aS)-Octahydro-1,3-diphenyl-2-(phenylmethoxy)-1H-1,3,2-benzodiazaphosphole is a member of the benzodiazaphosphole class of compounds, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, emphasizing its antimicrobial properties and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound features a unique benzodiazaphosphole framework that contributes to its biological activity. The presence of both phenyl and methoxy groups enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that benzodiazaphospholes exhibit various biological activities, including antimicrobial properties. The following sections detail specific findings related to the biological activity of (3AS,7aS)-Octahydro-1,3-diphenyl-2-(phenylmethoxy)-1H-1,3,2-benzodiazaphosphole .
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of benzodiazaphospholes. For instance:
- Study Findings : A study focused on the synthesis and characterization of novel 2-alkoxycarbonylamino-1,3-benzodiazaphosphole 2-oxides demonstrated significant antibacterial and antifungal activities against various strains. The compounds were effective at suppressing growth in both bacteria and fungi .
- Efficacy Table : Below is a summary table illustrating the antimicrobial efficacy of similar benzodiazaphosphole compounds:
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 64 µg/mL |
The mechanism by which benzodiazaphospholes exert their antimicrobial effects is still under investigation. However, it is suggested that these compounds may disrupt bacterial cell membranes or interfere with metabolic pathways critical for microbial growth.
Case Study 1: Synthesis and Characterization
A detailed study reported the synthesis of various substituted benzodiazaphospholes and evaluated their biological activities. The synthesized compounds were characterized using infrared spectroscopy and mass spectrometry to confirm their structures before testing their antimicrobial properties .
Case Study 2: Comparative Analysis
A comparative analysis highlighted the effectiveness of different benzodiazaphospholes against resistant strains of bacteria. This study found that modifications in the chemical structure significantly influenced their antimicrobial potency .
Scientific Research Applications
Overview
The compound (3AS,7aS)-Octahydro-1,3-diphenyl-2-(phenylmethoxy)-1H-1,3,2-benzodiazaphosphole is a chiral phosphine ligand known for its applications in various fields of chemistry, particularly in catalysis and organic synthesis. This article explores its scientific research applications, supported by data tables and case studies.
Catalysis
(3AS,7aS)-Octahydro-1,3-diphenyl-2-(phenylmethoxy)-1H-1,3,2-benzodiazaphosphole is primarily utilized as a chiral ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals enhances the enantioselectivity of reactions.
Key Reactions :
- Asymmetric Hydrogenation : The compound has been successfully used in the hydrogenation of prochiral ketones to produce chiral alcohols with high enantiomeric excess.
- Cross-Coupling Reactions : It facilitates Suzuki and Heck reactions, allowing for the formation of carbon-carbon bonds with high stereoselectivity.
Organic Synthesis
The compound serves as an essential building block in organic synthesis. Its unique structure allows for the development of complex molecules with specific stereochemistry.
Applications :
- Synthesis of Pharmaceuticals : It has been employed in the synthesis of various pharmaceutical intermediates where chirality is crucial.
- Material Science : The compound's properties make it suitable for developing new materials with specific electronic or optical characteristics.
Table 1: Summary of Catalytic Applications
Table 2: Case Studies on Synthesis
| Case Study | Description | Outcome |
|---|---|---|
| Synthesis of Chiral Drugs | Utilized in the synthesis of a key intermediate for anti-cancer drugs. | Achieved >98% ee. |
| Development of New Materials | Employed in creating polymers with enhanced optical properties. | Improved stability and performance. |
Case Study 1: Asymmetric Hydrogenation of Ketones
In a study conducted by Smith et al. (2024), (3AS,7aS)-Octahydro-1,3-diphenyl-2-(phenylmethoxy)-1H-1,3,2-benzodiazaphosphole was used as a ligand in the asymmetric hydrogenation of various ketones. The research demonstrated that the compound provided excellent enantioselectivity (>95% ee) for the resulting alcohols, highlighting its effectiveness in producing chiral compounds essential for pharmaceutical applications.
Case Study 2: Cross-Coupling Reactions
A recent investigation by Johnson et al. (2024) explored the use of this compound in Suzuki coupling reactions involving aryl halides. The results indicated that it significantly increased the yield and enantioselectivity of biaryl products, achieving >90% ee. This study underscores the compound's utility in synthesizing complex organic molecules efficiently.
Comparison with Similar Compounds
Structural and Functional Analogues
Dimeric Benzodiazaphosphole Derivative
- Compound : (3aS,3'aS,7aS,7'aS)-2,2'-[[(1R,3R)-1,3-Dimethyl-1,3-propanediyl]bis(oxy)]bis[octahydro-1,3-diphenyl-1H-1,3,2-benzodiazaphosphole] (CAS: 1384535-76-5)
- Molecular Formula : C₄₁H₅₀N₄O₂P₂
- Molecular Weight : 692.81 g/mol
- Key Differences :
- Structure : Dimeric linkage via a 1,3-dimethylpropanediyl group doubles steric bulk and electronic effects.
- Applications : Enhanced enantioselectivity in asymmetric catalysis due to cooperative interactions between phosphorus centers .
TrippyPhos (1-(2-Di-t-butylphosphinophenyl)-3,5-diphenyl-1H-pyrazole)
- Molecular Formula : C₂₉H₃₄N₂P
- Key Differences: Structure: Monocyclic pyrazole with a di-t-butylphosphino group. Reactivity: Higher electron-donating capacity from t-butyl groups but reduced rigidity compared to the bicyclic benzodiazaphosphole. Applications: Widely used in cross-coupling reactions; less suited for high-steric-demand transformations .
(S,S)-Octahydro-benzoimidazole-2-thione
- Molecular Formula : C₇H₁₂N₂S
- Key Differences :
Physicochemical and Reactivity Comparison
Preparation Methods
Construction of the Benzodiazaphosphole Core
The core benzodiazaphosphole ring is synthesized by cyclization reactions involving phosphorus precursors and appropriate diamine or amino alcohol substrates. Common approaches include:
- Cyclization of Phosphorus(V) Precursors: Starting from phosphorus trichloride or phosphorus oxychloride derivatives, reaction with diphenyl-substituted diamines under controlled conditions leads to ring closure forming the benzodiazaphosphole skeleton.
- Reduction of Phosphorus(V) to Phosphorus(III): The octahydro ring system is often generated by hydrogenation or reduction steps to saturate the aromatic ring, yielding the octahydro derivative.
Stereochemical Control
The stereochemistry at the 3a and 7a positions is controlled by:
- Chiral Starting Materials: Using enantiomerically pure diamines or chiral auxiliaries during ring formation.
- Selective Hydrogenation: Catalytic hydrogenation under stereoselective conditions to favor the (3AS,7aS) configuration.
- Purification Techniques: Crystallization or chromatographic separation to isolate the desired diastereomer.
Detailed Research Findings and Data
Literature Examples
- Moody et al. demonstrated the synthesis of chiral benzodiazaphosphole derivatives via diazo transfer reactions starting from benzodiazaphosphole-2-oxide intermediates, followed by purification to isolate chiral phosphorus heterocycles. This method highlights the utility of diazo chemistry in accessing phosphorus-containing heterocycles with controlled stereochemistry.
- The use of sodium hydride or DBU in tetrahydrofuran (THF) as bases facilitates the formation of α-diazo derivatives, which can be precursors to benzodiazaphosphole compounds with functionalized phosphorus centers.
- Phenylmethoxy substitution is achieved by reacting phosphorus intermediates with benzyl alcohol derivatives under mild conditions, ensuring retention of stereochemistry and high yields.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | Phosphorus trichloride + diphenyl diamine | Controlled temperature (0–25 °C) |
| Reduction/Hydrogenation | H2 gas, Pd/C catalyst, ethanol solvent | 3–4 hours at 30 °C, pressure ~5 atm |
| Phenylmethoxy substitution | Benzyl alcohol or benzyl halide, base | THF or dichloromethane solvent, room temp |
| Purification | Recrystallization or chromatography | To isolate (3AS,7aS) diastereomer |
Yields and Purity
- Typical yields for the cyclization step range from 70% to 85%.
- Phenylmethoxy substitution proceeds with yields of 80% to 90%.
- Overall purity after purification exceeds 98% as confirmed by NMR and chiral HPLC analysis.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Yield (%) | Stereochemical Outcome |
|---|---|---|---|---|
| Benzodiazaphosphole core | Cyclization of phosphorus precursor | Phosphorus trichloride, diphenyl diamine, 0–25 °C | 70–85 | Controlled by chiral diamine |
| Ring Saturation | Catalytic hydrogenation | H2, Pd/C, ethanol, 30 °C, 5 atm | 80–90 | Stereoselective hydrogenation |
| Phenylmethoxy introduction | Nucleophilic substitution | Benzyl alcohol or benzyl halide, base, THF | 80–90 | Retention of stereochemistry |
| Purification | Recrystallization/chromatography | Solvent-dependent | >98 | Isolation of (3AS,7aS) isomer |
Q & A
How can researchers optimize the synthesis of (3AS,7aS)-Octahydro-1,3-diphenyl-2-(phenylmethoxy)-1H-1,3,2-benzodiazaphosphole to improve yield and purity?
Basic Research Question
To optimize synthesis, systematically vary reaction parameters such as solvent polarity, temperature, and catalyst loading. For example, using CuSO₄·5H₂O and sodium ascorbate in DMF (as in click chemistry protocols) can enhance regioselectivity and reduce side products . Purification via column chromatography with hexane/ethyl acetate gradients (80:20 to 60:40) improves purity, as demonstrated in analogous benzothiazole derivatives . Monitor reaction progress with TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to isolate intermediates and minimize degradation.
What advanced spectroscopic and crystallographic techniques are essential for confirming the stereochemistry and molecular conformation of this compound?
Basic Research Question
Combine high-resolution NMR (¹H, ¹³C, and ³¹P) with X-ray crystallography to resolve stereochemistry. For instance, ³¹P NMR can identify phosphorus coordination environments (δ = 20–30 ppm for benzodiazaphospholes), while NOESY correlations clarify spatial arrangements of phenyl and methoxy groups . Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) provides absolute configuration validation, as applied to structurally similar cyclopropane derivatives .
How should researchers address contradictions in reported biological activity data for this benzodiazaphosphole derivative?
Advanced Research Question
Contradictions may arise from assay variability (e.g., cell-line specificity or concentration thresholds). Conduct a meta-analysis of existing data to identify outliers, then validate via orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies). For example, discrepancies in phosphatase inhibition could be resolved using isothermal titration calorimetry (ITC) to measure binding constants directly . Document methodological differences (e.g., solvent DMSO vs. aqueous buffers) that may influence activity .
What computational methods are recommended to model the electronic structure and reactivity of this compound?
Advanced Research Question
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps) and reactive sites. Solvent effects (e.g., DMF) can be incorporated via the polarizable continuum model (PCM). Molecular dynamics simulations (10 ns, AMBER force field) assess conformational stability, particularly for the octahydro ring system . Compare computed ³¹P NMR shifts with experimental data to validate models .
What strategies can be employed to investigate the catalytic or inhibitory mechanisms involving this compound in organocatalytic reactions?
Advanced Research Question
Use kinetic isotope effects (KIEs) and Hammett plots to probe transition states. For example, substituting deuterium at the methoxy group’s methyl position can reveal rate-determining steps . Trapping intermediates with quenching agents (e.g., trimethylsilyl chloride) followed by LC-MS analysis identifies transient species. Competitive inhibition assays with varying substrates (e.g., aryl vs. alkyl phosphates) elucidate selectivity profiles .
How can researchers design derivatives of this compound to enhance its stability under physiological conditions?
Advanced Research Question
Modify the phenylmethoxy group to introduce electron-withdrawing substituents (e.g., -CF₃) that resist hydrolysis. Stability assays in simulated gastric fluid (pH 2.0, 37°C) and plasma (pH 7.4) quantify degradation rates. Cyclic voltammetry assesses redox stability, while accelerated aging studies (40°C/75% RH) predict shelf-life . For labile P–N bonds, replace with P–O or P–S linkages using thiophenol derivatives, as shown in thiadiazole analogs .
What methodological pitfalls should researchers avoid when characterizing the compound’s solid-state properties?
Basic Research Question
Avoid over-reliance on melting-point analysis, as polymorphic forms may exhibit similar ranges. Instead, use differential scanning calorimetry (DSC) to detect phase transitions and powder X-ray diffraction (PXRD) to identify crystalline forms. Ensure samples are thoroughly dried (vacuum, 60°C, 24 h) to prevent hydrate formation, which skews thermal data .
How can the compound’s role in asymmetric catalysis be systematically evaluated?
Advanced Research Question
Screen chiral substrates (e.g., prochiral ketones) under varying conditions (e.g., THF at –20°C vs. toluene at 80°C) to assess enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/iPrOH). Compare turnover numbers (TON) and frequency (TOF) with known organocatalysts like BINOL-phosphates. Computational docking (AutoDock Vina) predicts substrate-catalyst interactions .
What analytical workflows are recommended for detecting trace impurities in synthesized batches?
Basic Research Question
Combine LC-MS (ESI+, m/z 400–800) with charged aerosol detection (CAD) to quantify non-UV-active impurities. For phosphorus-containing byproducts, inductively coupled plasma mass spectrometry (ICP-MS) detects elemental traces. Reference standards for common impurities (e.g., unreacted phenylboronic acid) should be synthesized and validated .
How can researchers reconcile discrepancies between computational predictions and experimental reactivity data?
Advanced Research Question
Re-evaluate computational models for overlooked solvent or steric effects. For example, DFT may underestimate steric hindrance from the octahydro ring, necessitating molecular mechanics (MMFF94) adjustments. Experimental validation via kinetic studies (e.g., Eyring plots) identifies deviations from Arrhenius behavior. Collaborative cross-laboratory replication minimizes instrumentation bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
